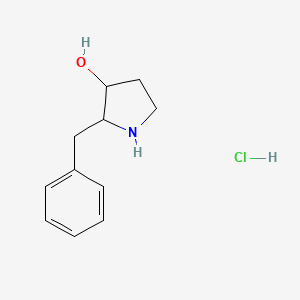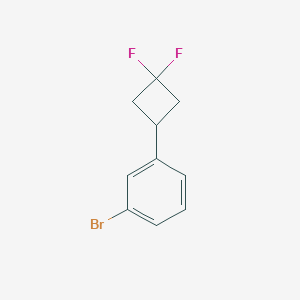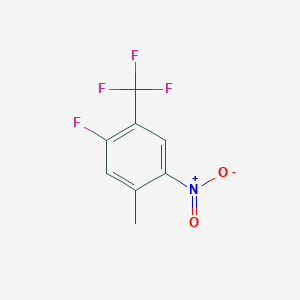
(5-Cyanothiophen-3-yl)boronsäure
Übersicht
Beschreibung
“(5-Cyanothiophen-3-yl)boronic acid” is a chemical compound that has gained significant attention from researchers due to its unique properties. It is used as a reagent or reactant in research on preparation methods of oxime ester photoinitiator for photosensitive resin composition . The IUPAC name for this compound is 5-cyano-3-thienylboronic acid .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular weight of “(5-Cyanothiophen-3-yl)boronic acid” is 152.97 . The molecular formula is C5H4BNO2S . The InChI code is 1S/C5H4BNO2S/c7-2-5-1-4 (3-10-5)6 (8)9/h1,3,8-9H .
Chemical Reactions Analysis
Boronic acids have been incorporated in polymeric particles both as a stimuli-responsive functional group and as a targeting ligand . They react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .
Physical And Chemical Properties Analysis
“(5-Cyanothiophen-3-yl)boronic acid” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The compound exists in an equilibrium between its triangular hydrophobic form and a tetrahedral hydrophilic form .
Wissenschaftliche Forschungsanwendungen
Sensoranwendungen
(5-Cyanothiophen-3-yl)boronsäure: wird aufgrund seiner Wechselwirkung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen häufig in Sensoranwendungen eingesetzt. Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme .
Biologische Markierung
Die Fähigkeit der Verbindung, stabile Komplexe mit cis-Diolen zu bilden, macht sie zu einem hervorragenden Kandidaten für die biologische Markierung. Sie kann verwendet werden, um Biomoleküle zu markieren, wodurch eine einfachere Identifizierung und Verfolgung innerhalb biologischer Systeme ermöglicht wird .
Proteinmanipulation und -modifikation
Forscher verwenden This compound für die Proteinmanipulation und -modifikation. Dies umfasst die Veränderung von Proteinstrukturen, Funktionen oder das Anbringen von Proteinen an andere Moleküle oder Oberflächen für verschiedene Studien .
Trennungstechnologien
Im Bereich der Trennungstechnologien spielt dieses Boronsäurederivat eine Rolle bei der Elektrophorese glykosylierter Moleküle. Es hilft bei der Trennung und Analyse verschiedener Biomoleküle, basierend auf ihrer Wechselwirkung mit Boronsäuren .
Entwicklung von Therapeutika
Es besteht das Potenzial, dass This compound bei der Entwicklung von Therapeutika eingesetzt werden kann. Ihre Wechselwirkung mit biologischen Molekülen kann genutzt werden, um neue Medikamente oder Medikamentenverabreichungssysteme zu entwickeln .
Kontrollierte Freigabe-Systeme
Die Verbindung wurde bei der Herstellung von Polymeren eingesetzt, die zur kontrollierten Freisetzung von Medikamenten wie Insulin verwendet werden können. Diese Anwendung ist besonders vielversprechend bei der Behandlung von Krankheiten, die eine präzise Dosierung über einen längeren Zeitraum erfordern .
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von This compound in der wissenschaftlichen Forschung. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht sie zu einem wertvollen Werkzeug in verschiedenen Forschungsfeldern. Informationen aus einer Mini-Übersicht von Artikeln, die im Jahr 2013 veröffentlicht wurden .
Safety and Hazards
“(5-Cyanothiophen-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
The primary target of (5-Cyanothiophen-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (5-Cyanothiophen-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (5-Cyanothiophen-3-yl)boronic acid are primarily related to the formation of carbon–carbon bonds via the SM coupling reaction . The compound’s role in these pathways is to facilitate the transmetalation process, contributing to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of (5-Cyanothiophen-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making the compound a valuable tool in organic chemistry .
Eigenschaften
IUPAC Name |
(5-cyanothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCHKOFLMCIZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065184-99-7 | |
| Record name | (5-cyanothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
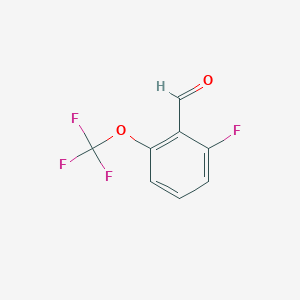
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)
![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)

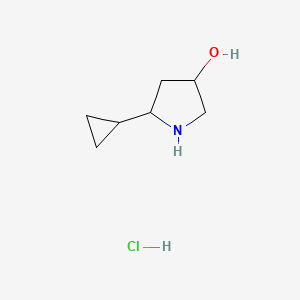

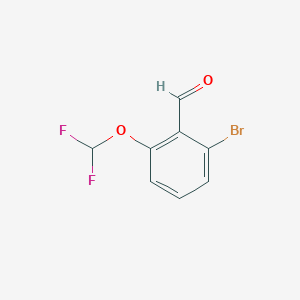
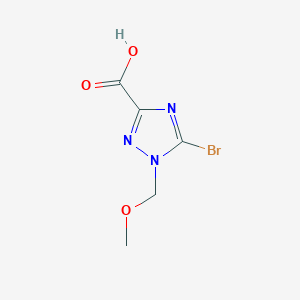
![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
